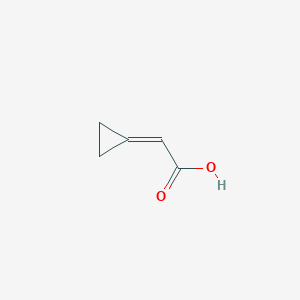

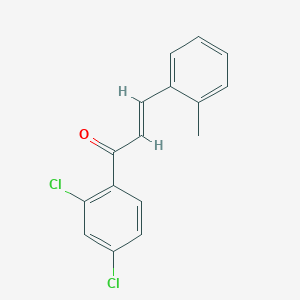

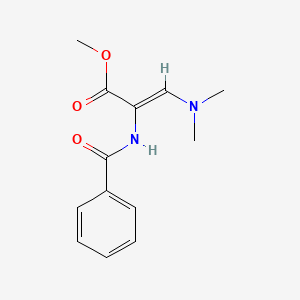

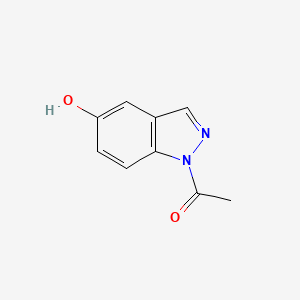

![molecular formula C10H6S B3145228 苯并[b]噻吩,3-乙炔基- CAS No. 569353-00-0](/img/structure/B3145228.png)

苯并[b]噻吩,3-乙炔基-

描述

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . It has no household use . Thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene .

Synthesis Analysis

A novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds . This synthesis strategy is important for the preparation of organic compounds . An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is also disclosed .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations . A single-crystal X-ray structural analysis was also successfully made .

Chemical Reactions Analysis

Pd-catalyzed coupling reactions like the Sonogashira coupling reaction are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions . Terminal alkynes have a very critical role in Sonogashira coupling reaction .

Physical And Chemical Properties Analysis

Benzo[b]thiophene has a molecular weight of 134.198 . The HOMO and LUMO energy levels rise in the order of 4,4′-BBT (−5.55 eV and −2.39 eV) < 1,1′-Si-4,4′-BBT (−5.45 eV and −2.34 eV) < 1,1′,3,3′-Si-4,4′-BBT (−5.34 eV and −2.30 eV) .

科学研究应用

合成和表征

- 由 3-氯苯并[b]噻吩-2-甲酰氯合成的苯并[b]噻吩衍生物表现出广泛的药理特性。这些化合物经过各种光谱研究的表征,显示出有效的抗菌、抗真菌和抗炎活性 (Isloor、Kalluraya 和 Pai,2010 年)。

药物化学和微管结合剂

- 苯并[b]噻吩是药物化学中的重要工具。一种涉及钯介导偶联的新方法已被应用于合成微管结合剂,表明它们在癌症治疗中的潜力 (Flynn、Verdier-Pinard 和 Hamel,2001 年)。

在药物化学中的广泛应用

- 苯并[b]噻吩的衍生物用于各种药用应用,包括抗菌、抗癌、抗氧化、抗艾滋病毒和抗炎活性。它们还用作合成药学上重要分子的构建模块 (Duc,2020 年)。

有机半导体和光电材料

- 某些苯并[b]噻吩化合物用作有机半导体和光电材料。它们在有机场效应晶体管 (OFET) 等领域展示了有前景的应用 (Ryu 等人,2023 年)。

光化学应用

- 已经研究了苯并[b]噻吩在水溶液中的光化学氧化,突出了它在模拟阳光光氧化中的作用,这对于了解海洋中溢油的行为至关重要 (Andersson 和 Bobinger,1992 年)。

合成多种衍生物

- 已经开发出各种方法,如碘环化/醚化,用于高效合成苯并[b]噻吩核心结构,强调了其在医药和药物研究中的重要性 (Kesharwani 等人,2014 年)。

绿色化学方法

- 已经探索了以卤化钠为亲电卤素来源的新方法来合成二卤取代的苯并[b]噻吩核心结构,强调了向更绿色和更可持续的化学过程迈进 (Kesharwani 等人,2018 年)。

作用机制

Target of Action

3-Ethynyl-1-benzothiophene, also known as 3-Ethynylbenzothiophene, 3-ethynylbenzo[b]thiophene, or Benzo[b]thiophene, 3-ethynyl-, is a synthetic compound that has been found to have significant antimicrobial properties . The primary targets of this compound are various microorganisms, including C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 .

Mode of Action

It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in the compound’s antimicrobial activity, making it effective against a range of microorganisms .

Biochemical Pathways

It is known that benzothiophene derivatives, including 3-ethynyl-1-benzothiophene, have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are also known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .

Result of Action

The result of 3-Ethynyl-1-benzothiophene’s action is the inhibition of the growth of various microorganisms, demonstrating its antimicrobial activity . Some benzothiophene derivatives have also shown high antioxidant capacities .

属性

IUPAC Name |

3-ethynyl-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCMFEOKBFMXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

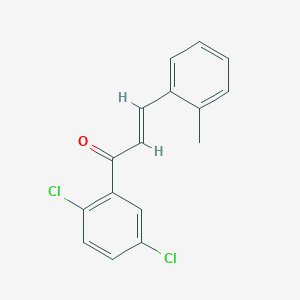

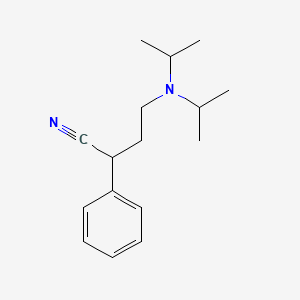

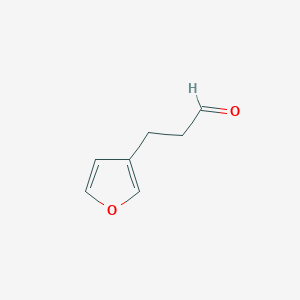

![Ethyl 2-(difluoromethyl)-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B3145155.png)